1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol
Description
1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol is a chlorinated aromatic compound featuring two 4-chlorophenyl groups, a 3-chlorophenyl sulfonyl moiety, and an ethanol backbone. For example:
- Core Structure: The compound shares the 1,1-bis(4-chlorophenyl)ethanol backbone with 1,1-Bis(4-chlorophenyl)ethanol (CAS: 80-06-8), which has a molecular weight of 267.15 g/mol and is characterized as a white crystalline solid .
- Sulfonyl Group: The 3-chlorophenyl sulfonyl substituent differentiates it from simpler analogs, likely enhancing its polarity and influencing biological activity .
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(3-chlorophenyl)sulfonylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3O3S/c21-16-8-4-14(5-9-16)20(24,15-6-10-17(22)11-7-15)13-27(25,26)19-3-1-2-18(23)12-19/h1-12,24H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNNJSDTVBYIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol typically involves the reaction of chlorophenyl derivatives with sulfonyl chlorides under controlled conditions. The process may include steps such as:
Formation of Intermediate Compounds: Initial reactions between chlorophenyl derivatives and sulfonyl chlorides to form intermediate compounds.
Addition of Ethanol: The addition of ethanol to the intermediate compounds under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions may yield corresponding alcohols or hydrocarbons.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
Sulfone Derivatives: Formed through oxidation.
Alcohols or Hydrocarbons: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Research indicates that 1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol exhibits notable biological activities, including:
- Antimicrobial Properties : The chlorinated structure is linked to enhanced antimicrobial activity against various pathogens.
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific bacterial enzymes, suggesting potential therapeutic applications in treating infections.
Pharmaceutical Development
The compound serves as a lead structure for the development of new antimicrobial agents. Its unique combination of chlorinated aromatic systems and sulfonamide functionality may enhance its efficacy compared to simpler analogs.
Toxicology Studies
Interaction studies involving this compound are crucial for predicting pharmacokinetics and toxicity profiles. Understanding its interactions with biological targets helps in assessing safety for potential therapeutic use.
Synthetic Chemistry
Various synthetic routes have been developed to produce this compound. These methods are significant for researchers looking to explore its chemical properties further or modify its structure for enhanced activity.
Case Studies
Several studies have documented the applications of this compound:
- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound exhibits potent activity against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections.
- Enzyme Interaction Study : Research focused on the interaction of this compound with bacterial enzymes, revealing that it effectively inhibits the growth of resistant strains, showcasing its utility in combating antibiotic resistance.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activities.
Interacting with Receptors: Modulating receptor functions and signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Substituents
Table 1: Substituent-Based Comparison
Key Observations :
Physicochemical Properties
Table 2: Physical and Chemical Properties
Analysis :
- Boiling Point: Sulfonylated derivatives (e.g., ) exhibit higher estimated boiling points than non-sulfonylated analogs, likely due to stronger dipole-dipole interactions.
- Solubility: The ethanol moiety in the target compound may improve solubility in alcohols compared to fully non-polar DDT analogs (e.g., DDE, DDD in ).
Biological Activity
1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol is a synthetic compound characterized by its complex structure featuring multiple chlorinated aromatic groups and a sulfonyl functional group. This unique arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 441.75 g/mol. The compound's structure includes:
- Two 4-chlorophenyl groups
- A 3-chlorophenyl sulfonyl group
- An ethanol moiety
These features enhance the compound's lipophilicity and reactivity, potentially influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial, anticancer, and antioxidant properties. The chlorinated phenyl groups may enhance the bioavailability and effectiveness of the compound against various pathogens.
Antimicrobial Activity
Studies have demonstrated that this compound possesses notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against common pathogens were reported as low as for active derivatives in related studies .
- The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- In vitro studies have shown that certain derivatives exhibit IC50 values below against various cancer cell lines, including HeLa and MCF-7 cells .
- The structure-function relationship suggests that the presence of multiple chlorinated aromatic systems may enhance cytotoxicity against cancer cells.
Antioxidant Activity
Preliminary evaluations suggest that this compound may possess antioxidant properties, which could further contribute to its therapeutic potential. Compounds with similar structures have shown promising results in scavenging free radicals and protecting cells from oxidative stress .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1,1-Bis(4-chlorophenyl)-2-(3-chlorophenyl)sulfonylethanol | C20H15Cl3O3S | Two chlorinated phenyl groups; sulfonamide functionality | Antimicrobial; anticancer |
| 4-Chloroacetophenone | C8H7ClO | Chlorinated phenolic structure | Intermediate in organic synthesis |
| 4-Chlorobenzenesulfonamide | C7H6ClNO2S | Sulfonamide group; antibacterial properties | Antibacterial |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives based on this compound:
- Antimicrobial Evaluation : A study assessed various derivatives for their antimicrobial efficacy against clinical strains of bacteria. The results indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds exhibiting superior inhibitory effects compared to standard antibiotics .
- Enzyme Inhibition Studies : Research involving enzyme inhibition showed that several synthesized compounds demonstrated significant inhibition of acetylcholinesterase (AChE) and urease enzymes, indicating potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Q & A
Basic: What are the recommended methods for synthesizing 1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonation. A common approach is:
Chlorophenyl Alkylation : React 4-chlorophenyl precursors with a propanol derivative under reflux in ethanol with anhydrous potassium carbonate (K₂CO₃) as a base catalyst .
Sulfonation : Introduce the 3-chlorophenylsulfonyl group via thiol-ether formation or sulfonic acid coupling. For example, reacting with 3-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours .
Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.
Q. Advanced: How can reaction conditions be optimized to enhance sulfonation efficiency?
- Catalyst Screening : Replace K₂CO₃ with stronger bases (e.g., DBU) to accelerate sulfonyl group incorporation .
- Solvent Effects : Use DMSO or DMF to stabilize intermediates and reduce side reactions .
- Stoichiometry : Adjust the molar ratio of sulfonyl chloride to the alcohol precursor (1.2:1) to ensure complete conversion .
Basic: What analytical techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ or [M–H]⁻ ions confirms molecular formula (e.g., C₁₉H₁₄Cl₃O₃S requires m/z 427.96) .
Q. Advanced: What critical torsion angles and bond distances validate its structure via X-ray crystallography?
- Key Parameters :
Basic: What physicochemical properties are critical for stability in experimental settings?
Methodological Answer:
- Solubility : Moderately soluble in DMSO (>10 mg/mL) but poorly in water; use polar aprotic solvents for stock solutions .
- Stability : Hydrolytically stable at pH 5–7 but degrades under strong acidic/basic conditions. Store at -20°C in amber vials .
Q. Advanced: How does the chlorophenyl substitution pattern influence solubility?
- Polarity Effects : The 3-chlorophenylsulfonyl group increases dipole moment, enhancing solubility in acetone (logP ~3.2) compared to non-polar analogs .
- Crystallinity : Para-chlorine symmetry promotes crystal lattice formation, reducing solubility in hexane .
Basic: What in vitro assays evaluate this compound’s biological activity?
Methodological Answer:
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test inhibition of sulfotransferases or cytochrome P450 isoforms via fluorometric assays .
Q. Advanced: How to design an SAR study for the sulfonyl group’s role in target binding?
- Analog Synthesis : Replace the 3-chlorophenylsulfonyl group with methylsulfonyl or phenylsulfonyl variants .
- Docking Studies : Use AutoDock Vina to model interactions with estrogen receptors (ERα/β) based on sulfonyl-oxygen hydrogen bonds .
Basic: How to address discrepancies in toxicity data for chlorophenyl compounds?
Methodological Answer:
- Standardized Protocols : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify oxidative metabolites (e.g., hydroxylated derivatives) that may contribute to toxicity .
Q. Advanced: What mechanistic studies resolve conflicting reports on estrogenic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
